Cas no 1211221-67-8 (N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide)

N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
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- Ethanediamide, N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)-
- F5852-2068
- AKOS024522238
- 1211221-67-8
- N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide
- N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)oxamide
- VU0523726-1
- N1-(2-methoxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
-
- Inchi: 1S/C7H11F3N2O3/c1-15-3-2-11-5(13)6(14)12-4-7(8,9)10/h2-4H2,1H3,(H,11,13)(H,12,14)
- InChI Key: GMFSBCGOSQHGJC-UHFFFAOYSA-N
- SMILES: C(NCCOC)(=O)C(NCC(F)(F)F)=O
Computed Properties
- Exact Mass: 228.07217670g/mol
- Monoisotopic Mass: 228.07217670g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.276±0.06 g/cm3(Predicted)
- pka: 10.58±0.46(Predicted)
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5852-2068-3mg |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5852-2068-2mg |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5852-2068-10μmol |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5852-2068-15mg |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5852-2068-1mg |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5852-2068-20μmol |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5852-2068-5mg |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5852-2068-25mg |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5852-2068-30mg |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 90%+ | 30mg |
$119.0 | 2023-05-20 | |
Life Chemicals | F5852-2068-2μmol |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide |
1211221-67-8 | 2μmol |
$57.0 | 2023-09-09 |
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide Related Literature
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2. Book reviews
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Additional information on N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide
Introduction to N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide (CAS No. 1211221-67-8)
N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide is a specialized chemical compound characterized by its unique structural and functional properties. This compound, identified by the CAS number 1211221-67-8, has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications. The molecular structure of this diamide derivative incorporates both methoxyethyl and trifluoroethyl groups, which contribute to its distinctive chemical behavior and reactivity.
The synthesis of N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide involves a series of well-defined chemical reactions that highlight the compound's complexity. The presence of the trifluoroethyl group introduces fluorine atoms into the molecule, which are known for their ability to enhance metabolic stability and binding affinity in drug candidates. This feature makes the compound particularly valuable in the development of pharmaceutical agents targeting various biological pathways.
In recent years, N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide has been explored for its potential in medicinal chemistry. Researchers have leveraged its structural motifs to design novel inhibitors and modulators for enzymes and receptors involved in critical therapeutic areas. For instance, studies have demonstrated its utility in developing compounds that interact with proteases and kinases, which are key targets in oncology and inflammatory diseases.
The incorporation of the methoxyethyl group into the molecular framework provides additional versatility, allowing for modifications that can fine-tune solubility and bioavailability. This balance between lipophilicity and hydrophilicity is crucial for optimizing pharmacokinetic profiles in drug development. Recent advancements in computational chemistry have enabled more precise predictions of how these structural features influence biological activity, further accelerating the discovery process.
Efforts to understand the mechanistic aspects of N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide have led to significant insights into its interactions with biological targets. X-ray crystallography and molecular dynamics simulations have been instrumental in elucidating how this compound binds to specific proteins. These studies not only enhance our understanding of its pharmacological effects but also provide a foundation for designing next-generation derivatives with improved efficacy and selectivity.
The growing interest in fluorinated compounds like N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide stems from their favorable properties as drug candidates. Fluorine atoms can alter electronic distributions within molecules, leading to enhanced binding affinities and metabolic resistance. This has made such compounds attractive for long-acting therapeutics where stability is paramount. Current research is exploring ways to harness these properties while minimizing potential side effects.
In addition to pharmaceutical applications, N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide shows promise in materials science. Its unique combination of functional groups makes it a suitable candidate for developing advanced polymers and coatings with tailored properties. The ability to modify both solubility and thermal stability through structural engineering opens up possibilities for innovative material solutions.
The future direction of research on N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide is likely to focus on expanding its therapeutic potential. By integrating knowledge from interdisciplinary fields such as organic chemistry, biochemistry, and computational biology, scientists aim to uncover new applications that could benefit patients suffering from a wide range of diseases. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical advancements.
In conclusion, N-(2-methoxyethyl)-N'-(2,2,2-trifluoroethyl)ethanediamide represents a fascinating compound with diverse applications across multiple scientific domains. Its unique structural features offer opportunities for innovation in drug development and material science alike. As research continues to uncover new possibilities for this molecule, it is poised to play an increasingly important role in addressing global health challenges.
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